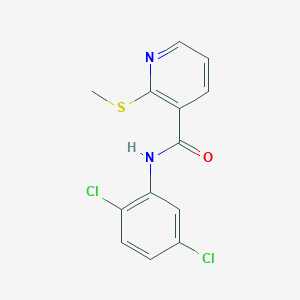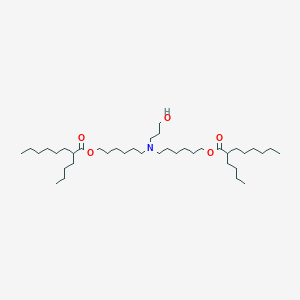
((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate): is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include alcohols, amines, and carboxylic acids, under conditions such as reflux, catalysis, and purification steps like distillation and chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including NMR, HPLC, and LC-MS, are essential to verify the compound’s structure and purity .
化学反应分析
Types of Reactions: ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions: Reagents such as acids, bases, and catalysts are commonly used in these reactions. Conditions may include varying temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is used as a building block for synthesizing more complex molecules
Biology: The compound’s functional groups make it a candidate for studying biological interactions at the molecular level. It can be used in the development of biochemical assays and as a probe for investigating enzyme activities.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological molecules could lead to the development of new drugs or diagnostic tools.
Industry: Industrially, ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) can be used in the production of specialty chemicals, polymers, and coatings. Its properties make it suitable for applications requiring specific chemical functionalities .
作用机制
The mechanism by which ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function .
相似化合物的比较
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers like PEEK.
Bromine Compounds: These compounds, such as hydrogen bromide, are used in various industrial applications.
Uniqueness: ((3-Hydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-butyloctanoate) is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
属性
分子式 |
C39H77NO5 |
|---|---|
分子量 |
640.0 g/mol |
IUPAC 名称 |
6-[6-(2-butyloctanoyloxy)hexyl-(3-hydroxypropyl)amino]hexyl 2-butyloctanoate |
InChI |
InChI=1S/C39H77NO5/c1-5-9-13-19-28-36(26-11-7-3)38(42)44-34-23-17-15-21-30-40(32-25-33-41)31-22-16-18-24-35-45-39(43)37(27-12-8-4)29-20-14-10-6-2/h36-37,41H,5-35H2,1-4H3 |
InChI 键 |
LATNIYZTXJMJCR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCC)CCCCCC)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


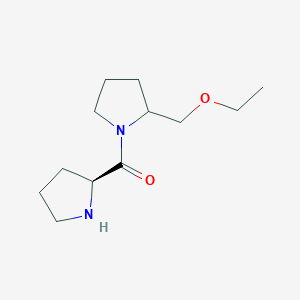
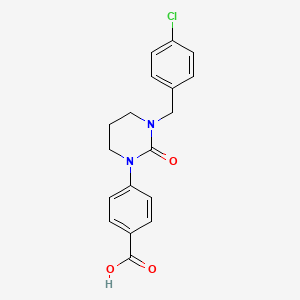
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366877.png)
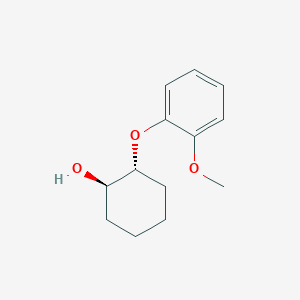
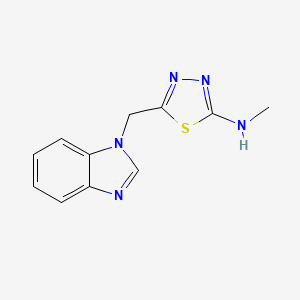

![4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B13366895.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366900.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366906.png)
![4-hydroxy-3-iodo-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13366910.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide](/img/structure/B13366923.png)

![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
